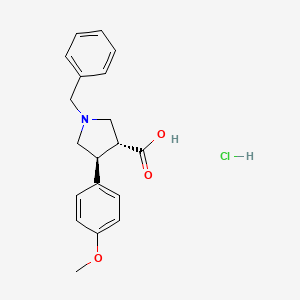

Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl

Description

Chemical Identity and Structural Characterization of Trans-1-Benzyl-4-(4-Methoxyphenyl)Pyrrolidine-3-Carboxylic Acid-HCl

IUPAC Nomenclature and Systematic Classification

The systematic name trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent structure is pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom. Numerical locants designate substituent positions:

- 1-Benzyl : A benzyl group (-CH₂C₆H₅) attaches to the nitrogen atom at position 1.

- 4-(4-Methoxyphenyl) : A 4-methoxyphenyl group (-C₆H₄-OCH₃) occupies position 4 of the pyrrolidine ring.

- 3-Carboxylic Acid : A carboxylic acid functional group (-COOH) resides at position 3.

- Hydrochloride : The tertiary amine nitrogen forms a salt with hydrochloric acid (HCl), yielding a positively charged ammonium ion (NH⁺) and chloride counterion (Cl⁻).

The trans stereodescriptor specifies the relative configuration of the benzyl and 4-methoxyphenyl groups across the pyrrolidine ring, indicating their opposition on the ring plane.

Molecular Formula and Stereochemical Configuration

The molecular formula of the free base is C₂₀H₂₁NO₃ , with a molar mass of 323.39 g/mol . Protonation with HCl adds one hydrochloride unit, resulting in the salt formula C₂₀H₂₂ClNO₃ and a molecular weight of 359.85 g/mol .

Stereochemical Features

The pyrrolidine ring adopts a puckered conformation, with chiral centers at positions 3 and 4. The trans configuration implies these centers have opposite stereochemical assignments (e.g., 3R,4S or 3S,4R). Computational models of analogous pyrrolidine derivatives suggest that steric interactions between the benzyl and 4-methoxyphenyl groups stabilize the trans isomer.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula (Salt) | C₂₀H₂₂ClNO₃ |

| Molar Mass | 359.85 g/mol |

| Chiral Centers | 2 (C3, C4) |

| Configuration | trans (3R,4S or 3S,4R) |

Protonation State and Salt Formation Mechanisms

The hydrochloride salt forms via acid-base reaction between the tertiary amine nitrogen of pyrrolidine and hydrochloric acid. The mechanism proceeds as follows:

- Nitrogen Protonation : The lone electron pair on the pyrrolidine nitrogen attacks a proton (H⁺) from HCl, forming a quaternary ammonium ion (NH⁺).

- Ion Pair Stabilization : The chloride anion (Cl⁻) electrostatically stabilizes the positively charged ammonium center, yielding a crystalline salt.

Factors Influencing Protonation

- Basicity of Pyrrolidine Nitrogen : The tertiary amine’s moderate basicity (pKₐ ~10) facilitates protonation under acidic conditions.

- Steric Effects : Bulky substituents (e.g., benzyl, 4-methoxyphenyl) may slightly reduce protonation kinetics by hindering acid access to the nitrogen lone pair.

Structural Impact of Salt Formation

- Enhanced Solubility : The ionic character improves aqueous solubility compared to the free base.

- Crystalline Stability : Strong ion-dipole interactions promote solid-state stability, making the salt preferable for storage and handling.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H22ClNO3 |

|---|---|

Molecular Weight |

347.8 g/mol |

IUPAC Name |

(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H21NO3.ClH/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m1./s1 |

InChI Key |

VJMKLOGGZDUVBJ-URBRKQAFSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3.Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Linear Precursors

A critical step in pyrrolidine ring formation involves the cyclization of linear precursors. For example, alkyl pent-2-ynoate derivatives undergo cyclization under controlled conditions to form the pyrrolidine scaffold. This reaction often requires:

- Solvents : Toluene, dichloromethane, or ethyl acetate.

- Catalysts : Trifluoroacetic acid (TFA) or other protic acids to facilitate ring closure.

- Temperature : Ranges from -30°C to reflux temperatures, depending on solvent choice.

Example Protocol :

Asymmetric Hydrogenation

The stereochemistry at the 3- and 4-positions is established via catalytic asymmetric hydrogenation. Key parameters include:

Mechanism :

Functional Group Modifications

Post-cyclization steps may involve:

- Ester Hydrolysis : Conversion of methyl or ethyl esters to carboxylic acids using NaOH or HCl.

- Salt Formation : Treatment with HCl to yield the hydrochloride salt.

Stereochemical Control and Purification

Diastereomeric Resolution

Cis/trans mixtures are resolved using:

| Method | Conditions |

|---|---|

| HPLC Separation | Reversed-phase columns; mobile phases: Methanol/water or acetonitrile/water. |

| Crystallization | Cold methanol or ethyl acetate to isolate pure diastereomers. |

Example Data :

Workup and Isolation

- Extraction : Organic layers (e.g., ethyl acetate) are washed with NaHCO3 or NaOH to remove unreacted acids.

- Acidification : HCl is used to protonate the carboxylate anion, yielding the free acid.

- Salt Formation : Reaction with HCl gas or aqueous HCl to produce the hydrochloride salt.

Comparison with Related Pyrrolidine Derivatives

The synthesis of this compound shares similarities with other pyrrolidine-3-carboxylic acids but differs in substituent placement and stereochemical outcomes.

Optimized Reaction Conditions

Catalytic Hydrogenation

Cyclization Efficiency

- Solvent Choice : Toluene provides higher solubility for polar intermediates compared to ethyl acetate.

- Acid Catalysis : TFA enhances cyclization rates by protonating the amide nitrogen, facilitating ring closure.

Analytical Characterization

Spectroscopic Data

Melting Point and Solubility

- Melting Point : 173–174°C for cis-1-isopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

- Solubility : High in DMSO and methanol; limited in water.

Challenges and Mitigation Strategies

Stereochemical Purity

Functional Group Stability

- Issue : Methoxyphenyl groups may undergo demethylation under strong acidic conditions.

- Solution : Use mild acid catalysts (e.g., HCl vs. H2SO4) and monitor reaction temperatures.

Industrial-Scale Adaptation

Process Optimization

Cost Analysis

- High-Cost Components : Phenylsilane, iridium catalysts.

- Low-Cost Components : Toluene, NaOH, HCl.

Chemical Reactions Analysis

Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of pyrrolidine compounds, including trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, exhibit antidepressant properties. A study demonstrated that these compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in managing depression .

Pain Management

Pyrrolidine derivatives have been investigated for their analgesic effects. The compound has shown promise in preclinical studies as a potential pain reliever by acting on specific pain pathways in the central nervous system. Its efficacy as a non-opioid analgesic could provide an alternative for patients with chronic pain conditions .

Neuroprotective Effects

Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has been studied for its neuroprotective properties. It may help protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Additives in Functional Fluids

The compound's derivatives are utilized as additives in functional fluids, including hydraulic fluids and lubricants. They enhance the performance of these fluids by providing anti-corrosion properties and improving thermal stability .

Cosmetic Formulations

Due to its humectant properties, trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is used in cosmetic formulations to retain moisture. Its inclusion in creams and lotions helps improve skin hydration and texture .

Case Studies

Mechanism of Action

The mechanism of action of trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key analogs differ in the substituent at the pyrrolidine’s 4-position. A comparison of molecular formulas, weights, and substituent effects is summarized below:

Key Observations:

- Electronic Effects : The 4-methoxyphenyl group (electron-donating) increases electron density on the pyrrolidine ring compared to chloro or fluoro substituents (electron-withdrawing). This impacts reactivity and binding affinity in biological systems, as seen in related quinazoline derivatives where methoxy groups reduced emission intensity but increased wavelength in polar solvents .

- Solubility : Polar Surface Area (PSA) values (40.5–49.3 Ų) suggest moderate solubility in polar solvents like DMF or DMSO, with dichloro derivatives showing higher PSA due to additional halogen atoms .

Pharmacological Potential

The 4-methoxy derivative’s enhanced electron density could favor interactions with hydrophobic binding pockets, whereas chloro/fluoro analogs might improve metabolic stability due to reduced oxidative metabolism .

Biological Activity

Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl, also known by its CAS number 698359-62-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C19H22ClNO3 |

| Molar Mass | 311.37 g/mol |

| CAS Number | 698359-62-5 |

| Synonyms | Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride |

The compound features a pyrrolidine ring substituted with a benzyl group and a methoxyphenyl moiety, which may contribute to its biological properties.

Research indicates that the biological activity of this compound is linked to its ability to interact with various cellular pathways. The presence of the methoxy group on the phenyl ring enhances lipophilicity, which can improve cell membrane permeability and bioavailability .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, a structure-activity relationship (SAR) analysis revealed that modifications in the methoxyphenyl group significantly affect cytotoxicity against cancer cell lines. The compound has shown promising results in inhibiting tumor growth, particularly through mechanisms involving apoptosis and interference with tubulin polymerization .

Study 1: Anticancer Efficacy

In a recent study assessing the anticancer efficacy of various pyrrolidine derivatives, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 20 nM, indicating strong antiproliferative activity compared to standard chemotherapeutics .

Study 2: Antiviral Activity

A comparative study of similar compounds highlighted the potential antiviral properties of trans-1-benzyl derivatives. These compounds showed inhibition rates exceeding 80% against specific viral strains, suggesting that further investigation into this compound could yield valuable insights into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous compounds (e.g., substituted pyrrolidine derivatives) are synthesized via Pd- or Cu-catalyzed coupling reactions in solvents like DMF or toluene . Stereochemical control is critical; the trans-configuration is achieved through optimized reaction temperatures and chiral catalysts. Post-synthesis, HCl salt formation is performed to enhance stability .

- Data Contradiction Note : Variants with alternative substituents (e.g., 4-cyanophenyl or 2-fluorophenyl) show divergent reactivity, highlighting the need for tailored conditions .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology :

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard for purity assessment. Detection at 254 nm is common for aromatic moieties .

- Mass Spectrometry : High-resolution MS (e.g., APCI or ESI) confirms molecular weight (e.g., observed m/z 385 for related derivatives) .

- X-ray Crystallography : SHELX programs (SHELXL, SHELXS) resolve stereochemistry and crystal packing .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for structurally similar pyrrolidine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare analogs like Atrasentan (ETA receptor antagonist) to identify critical pharmacophores. For instance, the 4-methoxyphenyl group enhances binding affinity in endothelin antagonists .

- Computational Modeling : Molecular docking (e.g., AutoDock) predicts interactions with targets like enzymes or receptors. Discrepancies in activity may arise from stereochemical mismatches or solvent-accessible surface variations .

Q. How can researchers optimize catalytic systems for one-pot synthesis of intermediates related to this compound?

- Methodology :

- Catalyst Screening : Bimetallic catalysts (e.g., AuPd nanoalloys) enable tandem dehydrogenation-aldol condensation-hydrogenation steps, as demonstrated for 4-(4-methoxyphenyl)butan-2-one synthesis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve yields in cyclization steps, while protic solvents stabilize intermediates .

- Data Table :

| Catalyst System | Reaction Efficiency (%) | Key Byproducts | Reference |

|---|---|---|---|

| AuPd/TiO₂ | 92 | <5% aldol adducts | |

| Cu/Zeolite | 78 | 15% dimerization |

Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic/alkaline hydrolysis, oxidative stress (H₂O₂), or UV light. UPLC-MS/MS identifies major degradants (e.g., de-esterified or oxidized species) .

- Stability-Indicating Assays : Validate HPLC methods to separate degradants from the parent compound .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.